REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11]Br.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 4.5 hours the reaction mixture was cooled
|
Duration
|
4.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
Separation
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the organic phase
|
Type
|
CUSTOM
|
Details
|
gave the crude product
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation, bp 88°-98° C./1 mm
|
Name
|
|
Type
|
product
|
Smiles
|
COC(COC1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |